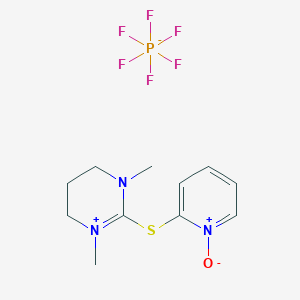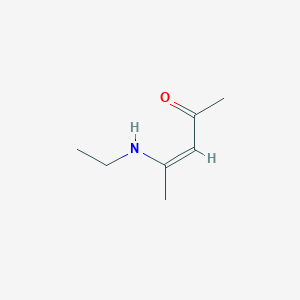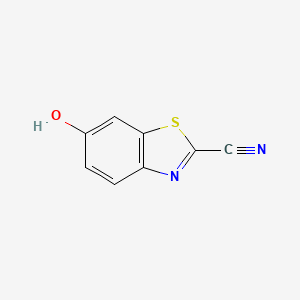
2-Cyano-6-hydroxybenzothiazole
Vue d'ensemble
Description
2-Cyano-6-hydroxybenzothiazole is a chemical compound with the molecular formula C8H4N2OS . It has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da . It is also known by other names such as 2-Benzothiazolecarbonitrile, 6-hydroxy- .
Molecular Structure Analysis
The molecule has a density of 1.5±0.1 g/cm3, a boiling point of 374.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Chemical Reactions Analysis
The condensation reaction between d-cysteine and this compound, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water .Physical And Chemical Properties Analysis
This compound has a flash point of 180.4±25.7 °C and an index of refraction of 1.744 . It has a molar refractivity of 46.3±0.4 cm3, a polar surface area of 85 Å2, and a polarizability of 18.4±0.5 10-24 cm3 .Applications De Recherche Scientifique
Recherche sur la Bioluminescence
2-Cyano-6-hydroxybenzothiazole: est un intermédiaire crucial dans la biosynthèse de la luciférine de la luciole . La luciférine de la luciole est le substrat de l'enzyme luciférase, qui produit de la bioluminescence chez les lucioles. Le rôle de ce composé dans la réaction luminescente le rend important pour les études liées à la compréhension et à l'exploitation de la bioluminescence pour diverses applications, telles que la bio-imagerie et les biosenseurs.
Développement Pharmaceutique
Dans la recherche pharmaceutique, This compound a été identifié comme possédant des propriétés anti-inflammatoires . Il sert d'intermédiaire dans la synthèse de composés qui pourraient potentiellement être développés en médicaments anti-inflammatoires. Sa réactivité avec les groupes hydroxyles permet la formation de nouvelles molécules, ce qui pourrait conduire à de nouveaux agents thérapeutiques.
Chimie Analytique
Ce composé est utilisé en chimie analytique pour le développement de marqueurs fluorescents . En raison de ses propriétés fluorescentes, il peut être employé comme une sonde dans diverses analyses, améliorant la détection des processus biologiques et chimiques.
Science de l'Environnement
This compound: est également pertinent en science de l'environnement. Il peut être utilisé pour étudier l'interaction des facteurs environnementaux avec les systèmes biologiques, en particulier dans le contexte des réponses cellulaires aux stimuli externes .
Science des Matériaux
En science des matériaux, This compound est exploré pour son utilisation potentielle dans la création de nouveaux matériaux aux propriétés uniques, telles que la fluorescence ou la réactivité avec des substances spécifiques . Ces matériaux pourraient avoir des applications dans la création de capteurs ou d'autres dispositifs qui réagissent aux changements chimiques.
Biochimie
Le rôle de This compound en biochimie est lié à sa fonction de précurseur dans la biosynthèse de la luciférine . Comprendre cette voie est crucial pour développer des outils biotechnologiques qui utilisent la luciférine et la luciférase pour étudier les processus cellulaires et moléculaires.
Safety and Hazards
Orientations Futures
The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water . This reaction has potential applications in the site-specific labeling of proteins at the terminal cysteine residues .
Mécanisme D'action
Target of Action
The primary target of 2-Cyano-6-hydroxybenzothiazole is proteins containing 1,2-aminothiol . This compound is used for site-specific labeling of these proteins . The role of this interaction is to enable the visualization of various biological processes in vitro and in vivo .
Mode of Action
This compound interacts with its targets through a reaction known as CBT condensation . This reaction is efficient and occurs under mild conditions . The interaction results in the labeling of proteins containing 1,2-aminothiol , which allows for the visualization of these proteins in various biological contexts .
Biochemical Pathways
The biochemical pathway affected by this compound involves the biosynthesis of firefly luciferin . This compound is a key synthetic intermediate in this process . The downstream effects include the production of D- and L-firefly luciferins from two L-cysteine molecules with p-benzoquinone/1,4-hydroquinone .
Pharmacokinetics
It is known that the compound is used in laboratory settings for the synthesis of substances . Its ADME properties and their impact on bioavailability would be an important area for future research.
Result of Action
The result of the action of this compound is the site-specific labeling of proteins . This allows for the visualization of these proteins in various biological processes . Additionally, it plays a crucial role in the biosynthesis of firefly luciferin .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the cyanation reaction it undergoes proceeds efficiently under mild conditions . Furthermore, the compound is non-toxic and environmentally friendly , suggesting that it may have a stable action in various environments.
Analyse Biochimique
Biochemical Properties
2-Cyano-6-hydroxybenzothiazole is known to interact with certain enzymes and proteins. It is a key intermediate in the biosynthesis of D-luciferin , and it reacts with 1,2-aminothiols to form stable condensation products . This high selectivity and fast reaction kinetics make this compound a promising bioconjugation method to label proteins at N-terminal cysteine residues .
Cellular Effects
It has been suggested that the complex of this compound is more effective in killing cancerous cells
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with 1,2-aminothiols to form stable condensation products . This reaction is key to the synthesis of D-luciferin
Temporal Effects in Laboratory Settings
It is known that the compound is involved in the synthesis of D-luciferin , a process that is crucial for bioluminescence in fireflies and other beetles .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of D-luciferin . It reacts with 1,2-aminothiols in a key step of this pathway
Propriétés
IUPAC Name |
6-hydroxy-1,3-benzothiazole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAVNBZDECKYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432318 | |
| Record name | 2-Cyano-6-hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939-69-5 | |
| Record name | 2-Cyano-6-hydroxybenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-6-hydroxybenzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological significance of 2-cyano-6-hydroxybenzothiazole (CHBT)?
A1: this compound (CHBT) is a crucial precursor in the biosynthesis of firefly luciferin, the light-emitting molecule responsible for firefly bioluminescence. [, , , ] It is generated from the luminescence product oxyluciferin through the enzymatic activity of luciferin regenerating enzyme (LRE). [, ] CHBT then reacts with D-cysteine in the presence of specific enzymes to regenerate D-luciferin, allowing for continued light production. [, ]
Q2: What is the structural characterization of CHBT?
A2: CHBT has the molecular formula C8H4N2OS and a molecular weight of 176.20 g/mol. [] While the provided research papers don't delve deeply into specific spectroscopic data, they do mention the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to characterize its structure and properties. [, ]
Q3: How is CHBT synthesized, and are there efficient methods available?
A3: Traditional synthesis of CHBT involved modifying 2-cyano-6-methoxybenzothiazole, which is a costly process. [] More recent research highlights the development of cost-effective and efficient catalytic Sandmeyer-type cyanation reactions for CHBT synthesis. This approach uses readily available starting materials like 2-amino-6-hydroxybenzothiazole and proceeds under mild conditions, offering scalability for larger-scale production. [, ]
Q4: Beyond firefly bioluminescence, are there other applications for CHBT?
A4: While primarily recognized for its role in luciferin regeneration, researchers have explored CHBT derivatives, particularly 6-O-alkanoylluciferins and 6-O-phosphonoluciferin, as substrates in bioluminescent assays for enzymes like carboxylic esterase and alkaline phosphatase. [] These assays leverage the ability of these enzymes to cleave specific groups from the modified luciferin derivatives, leading to the release of luciferin and subsequent light emission, providing a sensitive method for enzyme detection and activity measurement.
Q5: Have there been computational studies on CHBT, and what insights have they provided?
A5: Yes, Density Functional Theory (DFT) calculations have been employed to study CHBT. [, ] These calculations have been instrumental in understanding its electronic structure, optimizing its geometry, and assigning experimental electronic absorption bands. [] Moreover, DFT studies have provided valuable insights into the mechanism of luciferin regeneration, particularly the hydrolysis of oxyluciferin to CHBT and the subsequent condensation with cysteine. []
Q6: What is known about the stability of CHBT?
A6: While the provided research doesn't extensively cover the stability of CHBT itself, it does mention that 6-O-phosphonoluciferin, a derivative, is unstable in its free acid form but exhibits greater stability as a sodium salt. [] This suggests that the stability of CHBT and its derivatives can be influenced by factors like pH and counterions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



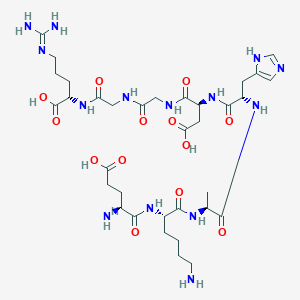
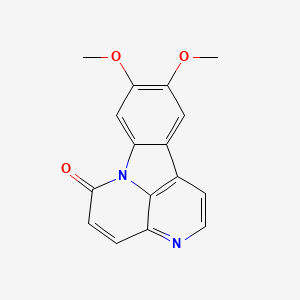
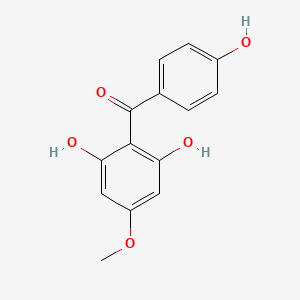
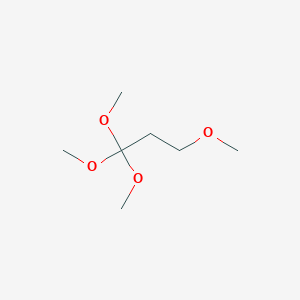
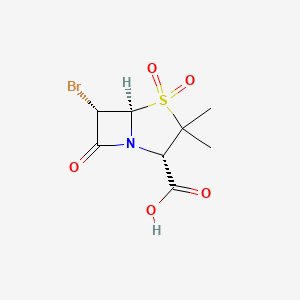

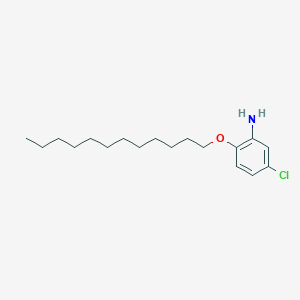
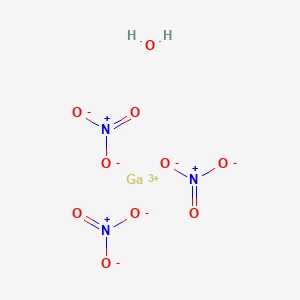
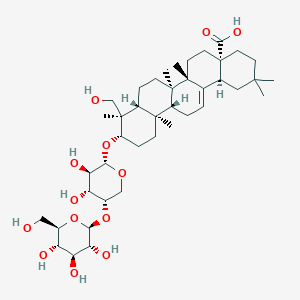
![2-[2-(8-Hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-yloxy]-6-methyloxane-3,4,5-triol](/img/structure/B1631413.png)
